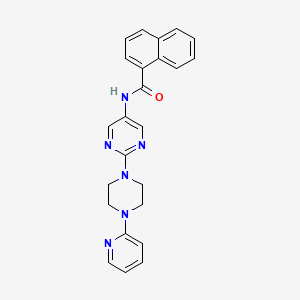
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-1-naphthamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It belongs to the class of pyrimidine-based compounds and has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- Studies on related compounds, such as Flumatinib and PF-00734200, reveal insights into the metabolism, excretion, and pharmacokinetics of tyrosine kinase inhibitors and dipeptidyl peptidase IV inhibitors, respectively. These studies provide foundational knowledge for understanding how structurally similar compounds could be metabolized and distributed within the body, offering potential applications in optimizing drug formulations and enhancing therapeutic efficacy (Gong et al., 2010); (Sharma et al., 2012).
Anticancer Activity
- The synthesis and evaluation of novel derivatives with anti-angiogenic and DNA cleavage activities highlight the potential of these compounds in cancer research. The ability to inhibit angiogenesis and interact with DNA provides a dual mechanism for targeting cancer cells, suggesting that N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-1-naphthamide derivatives could be explored for similar anticancer applications (Kambappa et al., 2017).
Neurological and Cardiovascular Applications
- Research on piperazinyl glutamate pyridines as P2Y12 antagonists for the inhibition of platelet aggregation demonstrates the versatility of piperazine derivatives in addressing cardiovascular diseases. This suggests potential applications of this compound in developing treatments for thrombosis and other cardiovascular conditions (Parlow et al., 2010).
Propiedades
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O/c31-23(21-9-5-7-18-6-1-2-8-20(18)21)28-19-16-26-24(27-17-19)30-14-12-29(13-15-30)22-10-3-4-11-25-22/h1-11,16-17H,12-15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZMCZZKMIBWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2597224.png)
![ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate](/img/structure/B2597225.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597226.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2597228.png)
![[3-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2597229.png)
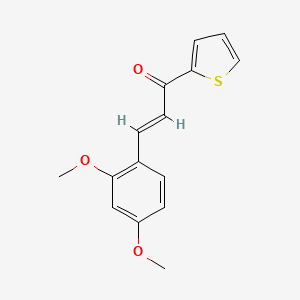
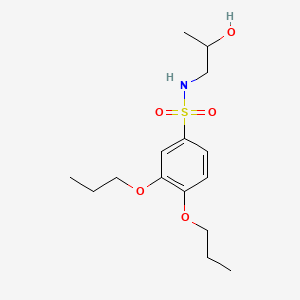
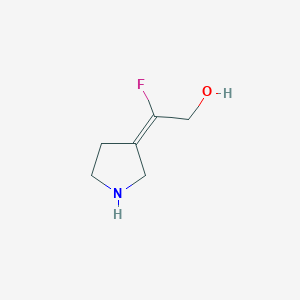
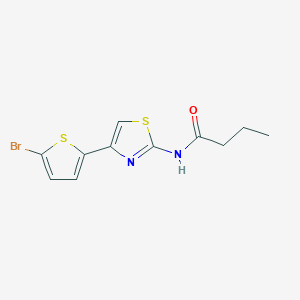
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2597238.png)
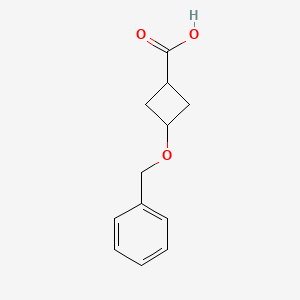
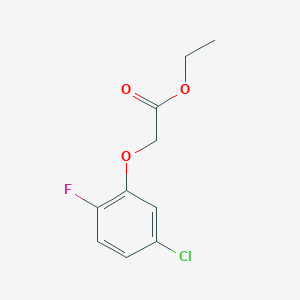
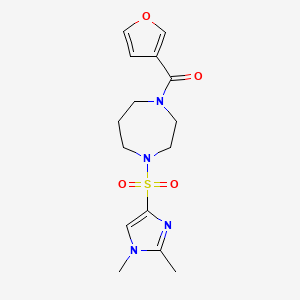
![4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2597244.png)